4-(Bromomethyl)benzo[d]oxazole
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Overview
Description
4-(Bromomethyl)benzo[d]oxazole is a chemical compound with the molecular formula C8H6BrNO. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Mechanism of Action
Target of Action
Oxazole derivatives, which include 4-(bromomethyl)benzo[d]oxazole, are known to interact with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
It’s known that oxazole derivatives can interact with their targets, leading to changes in the biological system .
Biochemical Pathways
Oxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.79 to 2.89, indicating its potential to cross biological membranes .
Result of Action
Oxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic effects .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)benzo[d]oxazole typically involves the bromination of benzo[d]oxazole derivatives. One common method is the reaction of benzo[d]oxazole with bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with hydrogen peroxide produces oxides .
Scientific Research Applications
4-(Bromomethyl)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: Researchers use it to study the interactions of heterocyclic compounds with biological systems, aiding in the development of new drugs and therapies.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
4-(Bromomethyl)benzo[d]oxazole is unique due to its bromomethyl group, which provides distinct reactivity compared to other benzo[d]oxazole derivatives. This reactivity allows for the formation of a wide range of derivatives through nucleophilic substitution, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-(bromomethyl)-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNKDIONYRTFOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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